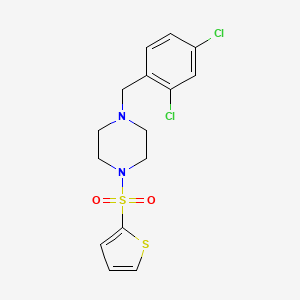
1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine, also known as DTBZTP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine binds to VMATs with high affinity and specificity. It is taken up by the transporters and accumulates in synaptic vesicles, where it is trapped. The accumulation of 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine in vesicles can be measured using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The binding of 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine to VMATs is reversible, and the dissociation rate is slow, allowing for long-term imaging studies.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been used to investigate the role of VMATs in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine has also been used to study the effects of drugs and environmental toxins on VMAT function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments. It is a highly specific and sensitive tool for measuring VMAT density and function. It can be used in vivo and in vitro, allowing for a wide range of experimental designs. 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine is also relatively easy to synthesize and purify.
However, there are also some limitations to using 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine in lab experiments. It has a relatively short half-life, which limits the duration of imaging studies. 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine is also a radioactive compound, which requires special handling and disposal procedures. Finally, 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine is not suitable for measuring the activity of other neurotransmitter transporters, such as the dopamine transporter or the serotonin transporter.
Direcciones Futuras
There are several future directions for the use of 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and resolution of 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine imaging. Another area of interest is the use of 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine in combination with other imaging agents to investigate the function of multiple neurotransmitter systems simultaneously. Finally, there is a need for more research on the role of VMATs in various neurological and psychiatric disorders, and the potential use of 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine as a diagnostic and therapeutic tool.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine has been widely used in scientific research as a tool to investigate the function of vesicular monoamine transporters (VMATs). VMATs are responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles. 1-(2,4-dichlorobenzyl)-4-(2-thienylsulfonyl)piperazine binds to VMATs and can be used to measure their density and function in vivo and in vitro.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S2/c16-13-4-3-12(14(17)10-13)11-18-5-7-19(8-6-18)23(20,21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWUQRQAGLILAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367266.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367270.png)
![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367278.png)
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367283.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367291.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367299.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4367311.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367317.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367318.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367320.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367331.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367340.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367345.png)